2-Amino-5-fluoro-3-iodobenzoic acid

Catalog No.
S697832
CAS No.
331647-14-4
M.F
C7H5FINO2
M. Wt
281.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoro-3-iodobenzoic acid

CAS Number

331647-14-4

Product Name

2-Amino-5-fluoro-3-iodobenzoic acid

IUPAC Name

2-amino-5-fluoro-3-iodobenzoic acid

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

InChI

InChI=1S/C7H5FINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)

InChI Key

KMUNZXVEAVELGZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)F

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)F

2-Amino-5-fluoro-3-iodobenzoic acid is a highly functionalized, tri-substituted anthranilic acid building block critical for advanced pharmaceutical and agrochemical synthesis [1]. Featuring a carboxylic acid, a primary amine, a metabolically stabilizing fluorine atom, and a highly reactive iodine atom, this compound serves as a privileged scaffold for constructing complex heterocycles such as quinazolinones and benzimidazoles [2]. From a procurement perspective, sourcing this pre-functionalized intermediate bypasses the need for hazardous and low-yielding in-house iodination steps, offering immediate access to a substrate primed for regioselective transition-metal-catalyzed cross-coupling [1].

Attempting to substitute this specific compound with cheaper, less functionalized analogs introduces severe process inefficiencies. Using the non-iodinated precursor (2-amino-5-fluorobenzoic acid) requires an in-house electrophilic iodination step, which typically suffers from poor regioselectivity and requires extensive chromatographic purification to remove unreacted starting material and over-iodinated byproducts [1]. Alternatively, substituting with a 3-bromo analog (e.g., 2-amino-3-bromo-5-fluorobenzoic acid) significantly reduces the reactivity of the halogen bond, necessitating harsher cross-coupling conditions (higher temperatures, stronger bases) that can trigger decarboxylation or degrade sensitive functional groups [2]. Finally, omitting the fluorine atom entirely (using 2-amino-3-iodobenzoic acid) leaves the resulting downstream molecules vulnerable to rapid metabolic oxidation at the 5-position [1].

Superior Reactivity in Palladium-Catalyzed Cross-Coupling

The 3-iodo substituent provides a highly reactive site for oxidative addition, allowing cross-coupling reactions to proceed under mild conditions. When subjected to standard Suzuki-Miyaura coupling, 2-amino-5-fluoro-3-iodobenzoic acid achieves >90% yield at room temperature [1]. In contrast, the 3-bromo comparator requires elevated temperatures (>80°C) and achieves only ~65% yield due to competitive side reactions such as protodehalogenation and thermal degradation of the anthranilic acid core [2].

Evidence DimensionCross-coupling yield at room temperature
Target Compound Data>90% yield (3-Iodo analog)
Comparator Or Baseline~65% yield (3-Bromo analog)
Quantified Difference25% absolute yield increase and elimination of heating requirements
ConditionsPd(dppf)Cl2, arylboronic acid, mild base, 25°C

Enables the coupling of temperature-sensitive substrates and significantly reduces energy costs and degradation during scale-up.

Elimination of Purification Bottlenecks via Pre-Functionalization

Procuring the pre-iodinated building block significantly streamlines synthetic routes. Starting with 2-amino-5-fluorobenzoic acid and performing in-house iodination typically yields a mixture of regioisomers and over-iodinated products, resulting in an isolated yield of ~55% after necessary recrystallization or chromatography [1]. Procuring 2-amino-5-fluoro-3-iodobenzoic acid directly provides >95% purity in a single procurement step, eliminating the reagent costs, time, and yield losses associated with late-stage halogenation [1].

Evidence DimensionOverall yield to pure 3-iodo intermediate
Target Compound Data100% recovery (Direct procurement, >95% purity)
Comparator Or Baseline~55% isolated yield (In-house iodination of 2-amino-5-fluorobenzoic acid)
Quantified Difference45% yield recovery and elimination of one labor-intensive synthetic step
ConditionsStandard electrophilic iodination (e.g., I2/HIO3 or NIS) vs direct purchase

Direct procurement accelerates Structure-Activity Relationship (SAR) campaigns and process scale-up by removing a low-yielding, purification-heavy synthetic step.

Metabolic Stability Conferred by the 5-Fluoro Substituent

The inclusion of the fluorine atom at the 5-position is critical for downstream pharmaceutical viability. In matched-pair analyses of resulting drug candidates, derivatives lacking the fluorine atom (synthesized from 2-amino-3-iodobenzoic acid) exhibit high intrinsic clearance (>60 µL/min/mg) due to rapid CYP450-mediated oxidation at the para-position relative to the amine [1]. The 5-fluoro derivatives successfully block this metabolic liability, reducing clearance to <15 µL/min/mg [2].

Evidence DimensionIn vitro intrinsic clearance (CL_int) of downstream quinazolinone derivatives
Target Compound Data<15 µL/min/mg (5-Fluoro derivative)
Comparator Or Baseline>60 µL/min/mg (Des-fluoro derivative)
Quantified Difference>4-fold reduction in metabolic clearance
ConditionsHuman liver microsome (HLM) stability assay

The fluorine atom is essential for achieving viable pharmacokinetic profiles, making this specific fluorinated precursor indispensable for clinical candidate development.

Late-Stage Diversification in Kinase Inhibitor Discovery

The differential reactivity of the 3-iodo group and the carboxylic acid/amine pair makes this compound ideal for generating libraries of quinazolinones or benzimidazoles. The iodine can be rapidly diversified via Suzuki or Sonogashira couplings, while the 5-fluoro group ensures the resulting library members maintain the metabolic stability required for in vivo efficacy studies [1].

Synthesis of Conformationally Restricted Peptidomimetics

As an anthranilic acid derivative, this compound is utilized to introduce rigid, functionalized turns into peptide backbones. The pre-installed iodine allows for the attachment of bulky aryl or alkynyl groups under mild conditions to probe steric boundaries in receptor binding pockets without degrading the peptide chain [2].

Development of Halogenated Agrochemicals

In the agrochemical sector, precise halogenation patterns are critical for environmental persistence and target affinity. This building block provides a direct route to 3,5-disubstituted anilide fungicides, bypassing the poor regioselectivity and low yields associated with late-stage halogenation of complex intermediates [1].

XLogP3

2.1

Dates

Last modified: 08-15-2023

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